molecular formula C11H15N3O B1482217 (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2097945-18-9

(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1482217
CAS No.: 2097945-18-9
M. Wt: 205.26 g/mol
InChI Key: YUQLSNJZJLPCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features an imidazo[1,2-b]pyrazole core, a heterocyclic system known for its diverse biological properties and its role as a key synthon in the development of new therapeutic agents . Derivatives of the imidazo[1,2-b]pyrazole scaffold, particularly those with specific substitutions at the 6 and 7 positions, have demonstrated promising multi-target biological activity in scientific studies . These compounds are investigated for their potential to inhibit key pathways involved in inflammation and cancer progression . Research on closely related analogues has shown that such compounds can act as effective inhibitors of p38MAPK phosphorylation, a key signaling pathway in cellular stress and inflammation . Furthermore, this class of molecules has been reported to exhibit anti-angiogenic properties and inhibit reactive oxygen species (ROS) production and human platelet aggregation, making them compelling subjects for oncology and cardiovascular research . The structural features of this compound, including the cyclopropyl and hydroxymethyl substituents, are often explored to optimize potency and physicochemical properties for research purposes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-13-5-6-14-11(13)9(7-15)10(12-14)8-3-4-8/h5-6,8,15H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQLSNJZJLPCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a novel compound that belongs to the imidazo[1,2-b]pyrazole class of heterocyclic compounds. This class has attracted significant attention due to its diverse biological activities, including potential therapeutic applications in cancer and autoimmune diseases. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and implications for future research.

The molecular formula of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is C₁₁H₁₄N₄O with a molecular weight of approximately 218.26 g/mol. The compound features a bicyclic structure that includes an imidazole and a pyrazole ring, which are crucial for its biological activity.

The biological activity of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinase 4 (CDK4), a key regulator in the cell cycle. This inhibition leads to cell cycle arrest at the G1 phase, effectively preventing cancer cell proliferation .

Anticancer Properties

Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic Insights : The compound interacts with signaling pathways involved in tumor growth and metastasis, particularly by modulating pathways related to apoptosis and survival signals.

Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes linked to cancer progression:

Enzyme Effect Reference
Cyclin-dependent kinase 4 (CDK4)Inhibition leading to G1 phase arrest
Spleen tyrosine kinase (SYK)Modulation affecting cellular functions

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol:

  • In Vitro Cell Line Studies : Research involving human cancer cell lines has shown that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
  • Molecular Dynamics Simulations : These simulations have provided insights into the binding interactions between the compound and its biological targets, revealing critical amino acid residues involved in these interactions.

Comparative Analysis with Related Compounds

The structural uniqueness of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol compared to related compounds enhances its potential efficacy:

Compound Name Structural Features Biological Activity
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazoleCyclobutyl groupVaries; less potent than cyclopropyl analog
6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazoleMethyl group instead of ethylDifferent activity profile

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C11H14N4OC_{11}H_{14}N_4O and is characterized by its bicyclic structure, which consists of an imidazole and a pyrazole ring. The presence of the cyclopropyl group at the 6th position and an ethyl group at the 1st nitrogen atom of the imidazole ring contributes to its unique biological properties.

Anticancer Activity

Research indicates that (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exhibits promising anticancer properties. It has been shown to interact with cyclin-dependent kinase 4 (CDK4), a critical regulator of the cell cycle. By inhibiting CDK4 activity, this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models of breast cancer, showcasing its potential as a therapeutic agent against malignancies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates various inflammatory pathways, suggesting potential applications in treating conditions such as rheumatoid arthritis and other autoimmune diseases.

Data Table: Anticancer and Anti-inflammatory Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of CDK4Journal of Medicinal Chemistry
Anti-inflammatoryModulation of inflammatory cytokinesEuropean Journal of Pharmacology

Cosmetic Applications

Recent studies have explored the use of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol in cosmetic formulations due to its skin-enhancing properties. Its ability to penetrate skin layers effectively makes it a candidate for topical applications aimed at improving skin health.

Case Study:
A formulation study demonstrated that incorporating this compound into creams significantly improved moisture retention and skin barrier function compared to control formulations .

Enzyme Interaction Studies

The compound's interaction with various enzymes has been a focal point in biochemical research. Its ability to modulate enzyme activity can provide insights into metabolic pathways relevant to drug metabolism and efficacy.

Data Table: Enzyme Interactions

EnzymeInteraction TypeEffect
Cyclin-dependent kinase 4 (CDK4)InhibitionInduces cell cycle arrest
Protein Kinase B (AKT)ModulationAlters signaling pathways involved in survival

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The imidazo[1,2-b]pyrazole scaffold allows for extensive substitutions, which modulate physicochemical and biological properties. Key analogs include:

Compound Name R1 (Position 1) R6 (Position 6) R7 (Position 7) Molecular Weight (g/mol)
(6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (Target) Ethyl Cyclopropyl -CH2OH ~229.28*
(6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo...-7-yl)methanol Propargyl Cyclopropyl -CH2OH 215.25
(6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo...-7-yl)methanol Propargyl Cyclobutyl -CH2OH 229.28
N-Cyclopropyl-2-(4-fluorophenyl)-...-7-carboxamide (9a) - - -CONH-Cyclopropyl 341.35

*Estimated based on molecular formula (C12H17N3O).

Key Observations :

  • Position 1 : Substitution with ethyl (target) vs. propargyl () affects steric bulk and electronic properties. Ethyl groups may enhance metabolic stability compared to propargyl, which is prone to reactivity .
  • Position 6 : Cyclopropyl (target) vs. cyclobutyl () alters ring strain and lipophilicity. Cyclopropyl’s smaller size may improve membrane permeability .
  • Position 7 : The hydroxymethyl group (target) contrasts with carboxamide (), impacting hydrogen-bonding capacity and solubility.

Physicochemical Properties

  • Molecular Weight : The target compound (~229 g/mol) falls within the acceptable range for drug-like molecules (200–500 g/mol).
  • Melting Points : Analogs with carboxamide substituents (e.g., 9a: 208–210°C) exhibit higher melting points than hydroxymethyl derivatives, suggesting stronger intermolecular forces .
  • Stability : Propargyl-substituted analogs () are discontinued, possibly due to instability, whereas ethyl-substituted derivatives may offer improved shelf life.

Preparation Methods

Preparation of the Imidazo[1,2-b]pyrazole Core

The imidazo[1,2-b]pyrazole ring system is synthesized via condensation of 3-aminopyrazole derivatives with α-haloketones or α-haloaldehydes. The reaction proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by cyclization and elimination steps to form the fused heterocycle.

Step Reagents/Conditions Outcome
1 3-Aminopyrazole + α-haloketone Formation of intermediate imidazopyrazole ring
2 Cyclization under acidic/basic conditions Closure of imidazo ring

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at position 6 can be introduced by:

  • Using cyclopropyl-substituted pyrazole intermediates, where the cyclopropyl group is pre-installed on the pyrazole ring before cyclization.

  • Alternatively, via cross-coupling reactions such as Suzuki or Negishi couplings if the position 6 is halogenated, allowing the attachment of a cyclopropyl boronic acid or organozinc reagent.

Ethylation at Position 1

Ethylation of the nitrogen at position 1 is typically achieved by:

  • Treating the imidazo[1,2-b]pyrazole intermediate with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

  • This alkylation step is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Installation of the Methanol Group at Position 7

The methanol substituent at position 7 is introduced by:

  • Hydroxymethylation of the heterocyclic ring, often via formylation followed by reduction.

  • For example, the position 7 can be functionalized by a formyl group using formylating agents (e.g., POCl3/DMF or Vilsmeier-Haack reaction), followed by reduction with sodium borohydride or similar hydride donors to yield the hydroxymethyl group.

Step Reagents/Conditions Outcome
1 Formylation (e.g., POCl3/DMF) Introduction of aldehyde at position 7
2 Reduction (e.g., NaBH4) Conversion of aldehyde to methanol group

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Cyclization 3-Aminopyrazole + α-haloketone, acid/base catalyst Imidazo[1,2-b]pyrazole core
2 Substituent introduction Cyclopropyl boronic acid + halogenated intermediate, Pd catalyst (if cross-coupling) 6-Cyclopropyl substituted imidazopyrazole
3 N-Alkylation Ethyl bromide + base (K2CO3, NaH), DMF 1-Ethyl substituted imidazopyrazole
4 Formylation POCl3/DMF or Vilsmeier-Haack reagent 7-Formyl imidazopyrazole
5 Reduction NaBH4 or other hydride donor 7-Hydroxymethyl (methanol) imidazopyrazole

Research Findings and Optimization Notes

  • The cyclization step is sensitive to reaction conditions; acidic or basic catalysts must be carefully chosen to avoid side reactions or polymerization.

  • Cross-coupling methods for cyclopropyl introduction provide high regioselectivity and yields but require palladium catalysts and inert atmosphere.

  • Alkylation at nitrogen is generally straightforward but requires control to prevent over-alkylation or alkylation at undesired sites.

  • Formylation and subsequent reduction provide a reliable method to introduce hydroxymethyl groups; however, alternative hydroxymethylation methods may be explored for better yields or milder conditions.

  • Purification is typically achieved by chromatography or recrystallization, ensuring high purity for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Core ring formation Cyclization of 3-aminopyrazole with α-haloketone Acid/base catalysis, heat Critical for ring integrity
Cyclopropyl substitution Cross-coupling or use of substituted intermediates Pd catalyst, cyclopropyl boronic acid High regioselectivity
N1-Ethylation Alkylation with ethyl halide Ethyl bromide, K2CO3 or NaH, DMF Control over monoalkylation
Hydroxymethyl group installation Formylation + reduction POCl3/DMF, NaBH4 Reliable for hydroxymethylation

Q & A

Q. What synthetic methodologies are optimal for introducing substituents to the imidazo[1,2-b]pyrazole core in derivatives like (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol?

Methodological Answer: The synthesis of imidazo[1,2-b]pyrazole derivatives typically employs palladium-catalyzed cross-coupling or electrophilic substitution. For example:

  • Electrophilic Acylation : Benzoyl chloride reacts with the imidazo[1,2-b]pyrazole core using Pd(PPh₃)₄ as a catalyst (5% loading) in THF at 40°C, yielding acylated derivatives (e.g., compound 7f with 68% yield) .
  • Cyclopropane Introduction : Cyclopropyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic substitution under inert conditions.
    Key Considerations : Optimize catalyst loading (2–5%), reaction temperature (40–60°C), and protecting groups (e.g., SEM groups for nitrogen protection) to minimize side reactions .

Q. How can spectroscopic techniques (IR, HRMS) validate the structure of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol?

Methodological Answer:

  • Infrared Spectroscopy (IR) : Look for characteristic peaks:
    • O–H stretch (broad ~3130 cm⁻¹ for methanol group).
    • C–N stretches (1488–1548 cm⁻¹) and C–O (1056–1085 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <1 ppm error. For example, a calculated [M]+ of 309.1503 vs. observed 309.1502 .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in imidazo[1,2-b]pyrazole derivatives?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement (R factor <0.05). For imidazo[1,2-b]pyrazole analogs, parameters include:
    • Data Collection : At 273 K with Mo-Kα radiation.
    • Refinement : Apply anisotropic displacement parameters for non-H atoms.
    • Validation : Check for hydrogen bonding (e.g., O–H⋯O interactions in methanol derivatives) .
  • Software Workflow : SHELX suite (SHELXD for phasing, SHELXL for refinement) combined with Olex2 for visualization .

Q. How can conflicting NMR/HRMS data be resolved during structural elucidation?

Methodological Answer:

  • Case Study : If HRMS confirms molecular weight but NMR shows unexpected peaks:
    • Dynamic Effects : Check for tautomerism (common in imidazo-heterocycles).
    • Impurity Analysis : Use preparative HPLC to isolate minor components.
    • Advanced NMR : Employ 2D techniques (COSY, HSQC) to assign overlapping signals (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .

Experimental Design & Data Analysis

Q. What reaction conditions optimize yield in imidazo[1,2-b]pyrazole functionalization?

Data-Driven Approach :

Reaction Parameter Optimal Range Impact on Yield
Catalyst (Pd-based)2–5%>60% yield
Temperature40–60°CAvoids decomposition
SolventTHF or DMFEnhances solubility
Electrophile Equiv.2.5–3.0Maximizes conversion

Q. How are biological activities (e.g., antimicrobial) of imidazo[1,2-b]pyrazole derivatives evaluated?

Methodological Answer :

  • In Vitro Assays :
    • Antifungal : Microdilution against Candida albicans (MIC ≤16 µg/mL).
    • Antibacterial : Kirby-Bauer disc diffusion against S. aureus .
  • Structure-Activity Relationship (SAR) : Correlate substituents (e.g., cyclopropyl) with bioactivity. For example, bulky groups enhance membrane penetration .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental dipole moments in polar derivatives?

Resolution Strategy :

Solvent Effects : Compare gas-phase DFT calculations with experimental data in polar solvents (e.g., DMSO).

Conformational Analysis : Use X-ray data to validate dominant conformers.

Software Validation : Cross-check with Gaussian (DFT) and SHELXL (experimental) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.